(3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide
Description
Properties
IUPAC Name |
(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-19(25)17-12-16-15-9-5-4-6-13(15)10-11-18(16)27-21(17)24-23-20(26)14-7-2-1-3-8-14/h1-12H,(H2,22,25)(H,23,26)/b24-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMEOGDACAECR-FLFQWRMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[f]chromene core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the phenylformamido group: This step involves the reaction of the benzo[f]chromene intermediate with phenyl isocyanate under controlled conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with altered electronic properties.
Scientific Research Applications
(3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Several structurally related imino-chromene carboxamides have been synthesized, differing in substituents on the chromene core, the imino group, and the carboxamide moiety. Key examples include:
Table 1: Structural Comparison of Selected Chromene Derivatives
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability, while bromine in enhances lipophilicity.
- Core Variations : The benzo[f]chromene system in the target compound and provides a larger aromatic surface compared to simpler chromenes in .
Key Observations :
- Nucleophilic Substitution: highlights the use of benzohydrazide in acidic conditions to introduce imino groups .
- Multi-Step Functionalization : Derivatives like and require sequential amidation and substitution steps to incorporate complex substituents.
Biological Activity
The compound (3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide is a derivative of the benzochromene family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the synthesis, biological assessments, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of benzochromene derivatives typically involves multi-step organic reactions, including cyclization and functionalization processes. For instance, the synthesis of related compounds has been documented utilizing various methods such as condensation reactions involving phenolic precursors and isocyanides to achieve desired chromene structures .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its cytotoxic , antimicrobial , and enzyme inhibition properties.
Cytotoxic Activity
Cytotoxicity studies often employ cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PC-3 (prostate cancer). The compound has shown promising results:
- MCF-7 Cell Line : Exhibited significant growth inhibition with an IC50 value indicating potent cytotoxicity comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound may induce apoptosis and cell cycle arrest in cancer cells, potentially through the inhibition of topoisomerases, which are crucial for DNA replication and repair .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. Results indicated moderate to high activity:
- Salmonella typhimurium : Inhibition zones ranged from 23.4 to 26.4 mm.
- Methicillin-resistant Staphylococcus aureus (MRSA) : Showed mild inhibitory activity with MIC values between 1.95 and 3.9 µg/mL .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Salmonella typhimurium | 23.4 - 26.4 | Not specified |
| Methicillin-resistant Staphylococcus aureus | 20.6 - 21.3 | 1.95 - 3.9 |
Structure-Activity Relationship (SAR)
The activity of benzochromene derivatives can be significantly influenced by their structural features:
- Substituents at Position 9 : Halogenated groups have been associated with enhanced potency against multidrug-resistant cancer cells.
- Amino Groups : The presence of amino substituents at specific positions contributes to cytotoxic effects by enhancing interactions with cellular targets such as DNA or proteins involved in apoptosis pathways .
Case Studies
Several studies have documented the biological activities of similar compounds within the benzochromene class:
- Study on Anticancer Activity : A series of benzochromene derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating that structural modifications significantly impact their efficacy .
- Antimicrobial Evaluation : Another study highlighted the antimicrobial properties of benzochromene derivatives against several pathogens, confirming their potential as lead compounds for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
